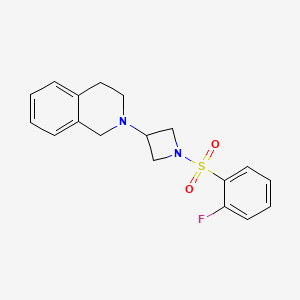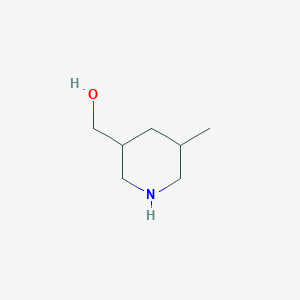
(5-Methylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methylpiperidin-3-yl)methanol” is a chemical compound with the CAS Number: 1552213-49-6 . It has a molecular weight of 129.2 and its IUPAC name is (5-methylpiperidin-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “(5-Methylpiperidin-3-yl)methanol” is 1S/C7H15NO/c1-6-2-7(5-9)4-8-3-6/h6-9H,2-5H2,1H3 . This indicates that the compound has a molecular formula of C7H15NO .Physical And Chemical Properties Analysis
“(5-Methylpiperidin-3-yl)methanol” is a powder with a molecular weight of 129.2 . and is typically stored at 4°C .Scientific Research Applications
Catalysis and Chemical Synthesis
(Alvarez-Ibarra et al., 2010) explored the synthesis of novel chiral ligands, including compounds related to (5-Methylpiperidin-3-yl)methanol, for use in asymmetric catalysis. These ligands demonstrated unique behavior in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde, showcasing their potential in creating enantioselective catalytic processes. The study highlights the importance of substituents on the piperidine scaffold for achieving high degrees of enantioselectivity, opening avenues for the synthesis of complex molecules with precise spatial orientation.
Biotechnology and Methanol Utilization
Research by (Schrader et al., 2009) into methanol-based biotechnology underscores the role of methylotrophic bacteria in converting methanol into valuable chemicals. This review elaborates on the genetic and metabolic engineering of these organisms to produce bulk and fine chemicals from methanol, emphasizing its role as an alternative carbon source in sustainable bioprocesses.
Industrial Applications and Methanol Conversion
(Schulz, 2010) investigated the deactivation of zeolite catalysts during methanol conversion processes, such as methanol-to-olefin (MTO) and methanol-to-gasoline (MTG). The study provides insights into how methanol can be converted to valuable hydrocarbons, including the formation of specific organic molecules that lead to catalyst deactivation. This research helps in understanding the mechanistic aspects of methanol conversion, crucial for developing more efficient and longer-lasting catalytic processes.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H227, H314, H335 . The precautionary statements associated with it are P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(5-methylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-7(5-9)4-8-3-6/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKCWRWVKPDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpiperidin-3-yl)methanol | |
CAS RN |
1552213-49-6 |
Source


|
| Record name | (5-methylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


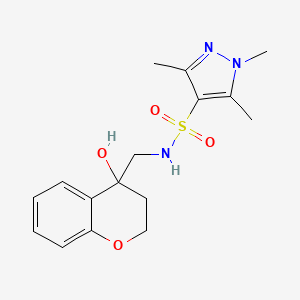

![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)
![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)
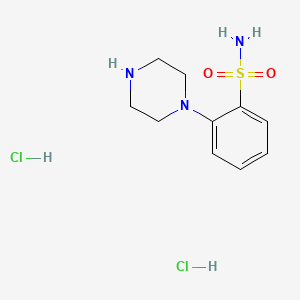



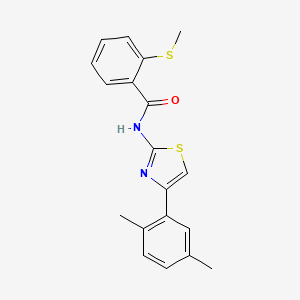
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)


